3,3'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine 3,3'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine
Brand Name: Vulcanchem
CAS No.: 1395881-58-9
VCID: VC7838694
InChI: InChI=1S/C36H20N2O4/c1-3-9-27-23(7-1)37-25-17-15-21(19-33(25)41-31-13-5-11-29(39-27)35(31)37)22-16-18-26-34(20-22)42-32-14-6-12-30-36(32)38(26)24-8-2-4-10-28(24)40-30/h1-20H
SMILES: C1=CC=C2C(=C1)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N7C8=CC=CC=C8OC9=C7C(=CC=C9)O6)OC1=CC=CC(=C13)O2
Molecular Formula: C36H20N2O4
Molecular Weight: 544.6 g/mol

3,3'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine

CAS No.: 1395881-58-9

Cat. No.: VC7838694

Molecular Formula: C36H20N2O4

Molecular Weight: 544.6 g/mol

* For research use only. Not for human or veterinary use.

3,3'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine - 1395881-58-9

Specification

CAS No. 1395881-58-9
Molecular Formula C36H20N2O4
Molecular Weight 544.6 g/mol
IUPAC Name 5-(8,14-dioxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9,11,13(21),15,17,19-nonaen-5-yl)-8,14-dioxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9,11,13(21),15,17,19-nonaene
Standard InChI InChI=1S/C36H20N2O4/c1-3-9-27-23(7-1)37-25-17-15-21(19-33(25)41-31-13-5-11-29(39-27)35(31)37)22-16-18-26-34(20-22)42-32-14-6-12-30-36(32)38(26)24-8-2-4-10-28(24)40-30/h1-20H
Standard InChI Key QKKFYYGKAXHDOK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N7C8=CC=CC=C8OC9=C7C(=CC=C9)O6)OC1=CC=CC(=C13)O2
Canonical SMILES C1=CC=C2C(=C1)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N7C8=CC=CC=C8OC9=C7C(=CC=C9)O6)OC1=CC=CC(=C13)O2

Introduction

Chemical Structure and Molecular Characteristics

Structural Architecture

3,3'-Bi benzoxazino[2,3,4-kl]phenoxazine features a dimeric structure comprising two benzoxazino[2,3,4-kl]phenoxazine units connected at the 3,3' positions. The molecule adopts a pseudoplanar conformation, intermediate between fully planar and propeller-shaped geometries, which facilitates one-dimensional π-π stacking in crystalline phases . This arrangement arises from the incorporation of ether bridges that restrict rotational freedom while maintaining partial planarity, as evidenced by X-ray crystallographic studies of analogous compounds .

Spectroscopic and Thermal Properties

Key physicochemical properties include a melting point of 340°C, indicative of high thermal stability, and a broad absorption band centered at 390 nm in dichloromethane, attributed to π-π* transitions within the conjugated aromatic system . Elemental analysis reveals a nitrogen content of 4.90–5.40%, consistent with the theoretical value of 5.14% for C₃₆H₂₀N₂O₄ . The compound exhibits light sensitivity, necessitating storage in cool, dark environments below 15°C to prevent degradation .

PropertyValueSource
Molecular FormulaC₃₆H₂₀N₂O₄
Molecular Weight544.57 g/mol
Melting Point340°C
λmax (CH₂Cl₂)390 nm
Nitrogen Content4.90–5.40%
AppearanceLight orange to green powder/crystal

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of 3,3'-Bi benzoxazino[2,3,4-kl]phenoxazine derivatives typically involves multistep condensation reactions. A representative method, adapted from analogous benzoxazino-phenoxazine syntheses, employs:

  • Condensation: Reaction of halogenated p-benzoquinones with o-aminophenols in the presence of anhydrous sodium acetate in alcoholic media .

  • Cyclization: Treatment of intermediate bisarylamino-quinones with benzoyl chloride in nitrobenzene to form the fused benzoxazine rings .
    Recent optimizations focus on enhancing yield and purity through controlled stoichiometry and inert atmosphere conditions, though detailed protocols for this specific compound remain proprietary .

Pseudoplanar Design Strategy

The pseudoplanar architecture of 3,3'-Bi benzoxazino[2,3,4-kl]phenoxazine was engineered to balance molecular rigidity and stacking capability. By introducing ether bridges into a traditional triphenylamine scaffold, researchers achieved a conformation that promotes vertical π-stacking perpendicular to device substrates in amorphous films . This structural anisotropy is critical for optimizing charge transport in thin-film electronic devices.

Electronic Properties and Device Applications

Charge Transport Mechanisms

The compound exhibits remarkable hole mobility (μh) of up to 10⁻³ cm²/V·s in oriented crystalline domains, with anisotropy ratios exceeding 100:1 between in-plane and out-of-plane directions in amorphous films . This directional preference arises from the alignment of pseudoplanar molecules along the substrate normal during film deposition, enabling efficient vertical charge transport essential for OLED and solar cell architectures.

Performance in Optoelectronic Devices

In proof-of-concept devices, 3,3'-Bi benzoxazino[2,3,4-kl]phenoxazine demonstrated:

  • OLEDs: External quantum efficiency (EQE) of 8.2% at 100 cd/m² luminance, attributed to balanced electron-hole recombination facilitated by its ambipolar transport characteristics .

  • Organic Photovoltaics (OPVs): Power conversion efficiency (PCE) of 6.5% in bulk heterojunction cells with PC₇₁BM as the acceptor, leveraging its broad visible absorption and high exciton diffusion lengths .

Table 2: Device Performance Metrics

ApplicationKey MetricValueConditions
OLEDEQE8.2%100 cd/m²
OPVPCE6.5%AM1.5G, 100 mW/cm²
FETμh (out-of-plane)1.2×10⁻³Vds = -40 V, Vgs = -20 V

Future Research Directions

Molecular Engineering

Ongoing efforts aim to modify the benzoxazine core with electron-withdrawing substituents (e.g., cyano, fluoro) to red-shift absorption spectra and enhance electron mobility. Preliminary computational studies suggest that fluorination at the 7 and 7' positions could reduce reorganization energies by 15%, potentially boosting charge transport efficiency .

Scalable Fabrication Techniques

Advances in inkjet printing and vapor-phase deposition are being explored to achieve large-area, uniform thin films. Early-stage research indicates that blade-coated films retain 90% of the mobility observed in single-crystal devices, paving the way for industrial-scale production .

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